Cas no 50411-31-9 ((2-AMINOPROPYL)(METHYL)AMINE)

(2-AMINOPROPYL)(METHYL)AMINE 化学的及び物理的性質
名前と識別子
-
- (2-AMINOPROPYL)(METHYL)AMINE
- 1-N-methylpropane-1,2-diamine
- DB-101655
- EN300-148374
- 50411-31-9
- AKOS010394706
- N-methylpropane-1,2-diamine
-
- MDL: MFCD12796828
- インチ: InChI=1S/C4H12N2/c1-4(5)3-6-2/h4,6H,3,5H2,1-2H3
- InChIKey: WJVAPEMLIPHCJB-UHFFFAOYSA-N
- ほほえんだ: CC(CNC)N
計算された属性
- せいみつぶんしりょう: 88.100048391g/mol
- どういたいしつりょう: 88.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 28.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 38Ų
(2-AMINOPROPYL)(METHYL)AMINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-148374-1.0g |
(2-aminopropyl)(methyl)amine |
50411-31-9 | 1g |
$1086.0 | 2023-06-08 | ||
Enamine | EN300-148374-0.1g |
(2-aminopropyl)(methyl)amine |
50411-31-9 | 0.1g |
$956.0 | 2023-06-08 | ||
Enamine | EN300-148374-100mg |
(2-aminopropyl)(methyl)amine |
50411-31-9 | 100mg |
$956.0 | 2023-09-28 | ||
Enamine | EN300-148374-0.5g |
(2-aminopropyl)(methyl)amine |
50411-31-9 | 0.5g |
$1043.0 | 2023-06-08 | ||
Enamine | EN300-148374-5000mg |
(2-aminopropyl)(methyl)amine |
50411-31-9 | 5000mg |
$3147.0 | 2023-09-28 | ||
Enamine | EN300-148374-500mg |
(2-aminopropyl)(methyl)amine |
50411-31-9 | 500mg |
$1043.0 | 2023-09-28 | ||
Enamine | EN300-148374-2.5g |
(2-aminopropyl)(methyl)amine |
50411-31-9 | 2.5g |
$2127.0 | 2023-06-08 | ||
Enamine | EN300-148374-5.0g |
(2-aminopropyl)(methyl)amine |
50411-31-9 | 5g |
$3147.0 | 2023-06-08 | ||
TRC | A192701-500mg |
(2-Aminopropyl)(methyl)amine |
50411-31-9 | 500mg |
$ 910.00 | 2022-06-08 | ||
TRC | A192701-1g |
(2-Aminopropyl)(methyl)amine |
50411-31-9 | 1g |
$ 1385.00 | 2022-06-08 |
(2-AMINOPROPYL)(METHYL)AMINE 関連文献
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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3. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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4. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
(2-AMINOPROPYL)(METHYL)AMINEに関する追加情報
The Comprehensive Overview of (2-AMINOPROPYL)(METHYL)AMINE (CAS No 50411-31-9)
(2-AMINOPROPYL)(METHYL)AMINE, also known as N-(2-aminoethyl)methanamine, is a versatile organic compound with the CAS registry number 50411-31-9. This compound belongs to the class of amine compounds, which are widely used in various industrial and scientific applications. The molecular formula of this compound is C4H11N2, and it is characterized by its amine functional group, which imparts unique chemical properties.
The compound is synthesized through a variety of methods, including alkylation and reductive amination. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly methods for producing (2-AMINOPROPYL)(METHYL)AMINE. For instance, researchers have explored the use of catalytic hydrogenation and microwave-assisted synthesis to optimize the production process. These innovations not only enhance yield but also reduce energy consumption, aligning with the growing demand for sustainable chemical manufacturing.
In terms of physical properties, (2-AMINOPROPYL)(METHYL)AMINE exists as a colorless liquid at room temperature with a boiling point of approximately 89°C. Its solubility in water is relatively high, making it suitable for applications in aqueous environments. The compound exhibits a strong basic character due to the presence of two amine groups, which can readily accept protons in acidic conditions. This property makes it an effective base in various chemical reactions, including neutralization and deprotonation processes.
The chemical reactivity of (2-AMINOPROPYL)(METHYL)AMINE is primarily governed by its amine functional groups. These groups can undergo nucleophilic substitution, addition, and condensation reactions, enabling the synthesis of a wide range of derivatives. For example, the compound can be used as a precursor for the preparation of polyamines, which are essential components in epoxy resin curing agents and flame retardants. Recent studies have also highlighted its potential as a building block for advanced materials such as polyurethanes and polyamides.
In the field of pharmaceuticals, (2-AMINOPROPYL)(METHYL)AMINE has been explored as an intermediate in drug synthesis. Its ability to form stable complexes with metal ions has led to its use in the development of metalloenzymes and catalysts. Additionally, researchers have investigated its role in peptide synthesis, where it serves as a linker between amino acids and other functional groups. These applications underscore its importance in both academic research and industrial production.
The environmental impact of (2-AMINOPROPYL)(METHYL)AMINE has also been a topic of interest in recent years. Studies have shown that the compound can undergo biodegradation under aerobic conditions, reducing its persistence in natural ecosystems. However, its potential toxicity to aquatic organisms necessitates careful handling and disposal to minimize environmental risks. Regulatory agencies have established guidelines for safe handling and storage to ensure compliance with environmental standards.
In conclusion, (2-AMINOPROPYL)(METHYL)AMINE (CAS No 50411-31-9) is a multifaceted compound with significant applications across various industries. Its unique chemical properties make it an invaluable tool in synthetic chemistry, materials science, and pharmaceutical research. As advancements in synthetic methods and application development continue to emerge, this compound is poised to play an even greater role in shaping future innovations.
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